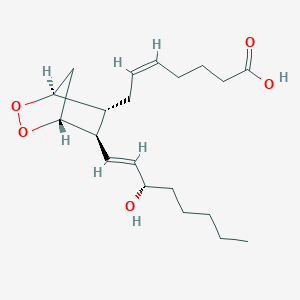

Prostaglandin H2

Description

Properties

IUPAC Name |

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBNHAJFJUQSRA-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903949 | |

| Record name | Prostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin H2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42935-17-1 | |

| Record name | PGH2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin H2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN H2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J670X3LRU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin H2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Prostaglandin H2: A Technical Guide to a Critical Precursor Molecule

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin H2 (PGH2) stands as a pivotal yet transient intermediate in the intricate cascade of prostanoid biosynthesis. Derived from arachidonic acid, this unstable endoperoxide serves as the immediate precursor to a diverse family of bioactive lipids, including prostaglandins, prostacyclin, and thromboxanes. These molecules are instrumental in a vast array of physiological and pathological processes, ranging from inflammation and hemostasis to cardiovascular homeostasis and oncogenesis. This technical guide provides an in-depth exploration of PGH2's role as a precursor, detailing the enzymatic pathways that govern its synthesis and metabolism, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the complex signaling networks it orchestrates.

The this compound Synthesis and Metabolic Hub

The journey from membrane-bound phospholipids to biologically active prostanoids begins with the liberation of arachidonic acid by phospholipase A2. Subsequently, the bifunctional enzyme prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid into PGH2 in a two-step process.[1][2] There are two major isoforms of this enzyme, COX-1 and COX-2, which are differentially expressed and regulated.[3][4]

Once formed, PGH2 is rapidly converted into various prostanoids by specific terminal synthases, a critical juncture that dictates the ultimate biological outcome.[5] The fate of PGH2 is cell-type specific and dependent on the expression and activity of these downstream enzymes.

The primary pathways branching from PGH2 include:

-

Prostaglandin D Synthase (PGDS): Isomerizes PGH2 to Prostaglandin D2 (PGD2). Two main isoforms exist: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). PGD2 is involved in processes such as sleep regulation, allergic responses, and inflammation.

-

Prostaglandin E Synthase (PGES): Converts PGH2 to Prostaglandin E2 (PGE2). There are three known isoforms: microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES). PGE2 is a key mediator of inflammation, pain, and fever.

-

Prostaglandin F Synthase (PGFS): Reduces PGH2 to Prostaglandin F2α (PGF2α). This activity is primarily carried out by members of the aldo-keto reductase (AKR) superfamily, such as AKR1C3. PGF2α is a potent vasoconstrictor and plays a role in reproductive processes.

-

Prostacyclin Synthase (PGIS): Isomerizes PGH2 to Prostacyclin (PGI2). PGI2 is a powerful vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.

-

Thromboxane Synthase (TXAS): Converts PGH2 to Thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, acting as a key player in thrombosis and hemostasis.

The delicate balance between the production of these PGH2-derived mediators is critical for maintaining physiological function. Dysregulation of these pathways is implicated in a wide range of diseases, making the enzymes involved attractive targets for therapeutic intervention.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the terminal synthases that metabolize PGH2 are crucial determinants of the prostanoid profile in a given cell or tissue. The following tables summarize key kinetic parameters for these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) | Source Organism/System | Reference(s) |

| Thromboxane Synthase (Wild-Type) | PGH2 | 32 | 41 | - | - | Human (recombinant) | |

| Thromboxane Synthase (L357V Variant) | PGH2 | 52 | 18 | - | - | Human (recombinant) |

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source Organism/System | Reference(s) |

| Lipocalin-Type Prostaglandin D Synthase | PGH2 | 2.8 | 22 | Rat brain | |

| Prostaglandin F Synthase (AKR1C3) | PGD2 | - | - | Human (recombinant) |

Experimental Protocols

The study of PGH2 metabolism and the quantification of its downstream products are essential for research and drug development. Below are detailed methodologies for key experimental procedures.

Quantification of Prostaglandins by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive method for quantifying specific prostanoids in biological samples.

Materials:

-

Prostaglandin E2 ELISA Kit (or other specific prostanoid kits)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Biological samples (cell culture supernatants, serum, plasma, urine)

-

Prostaglandin synthetase inhibitor (e.g., indomethacin) for sample collection

Procedure:

-

Sample Preparation:

-

Collect biological samples and add a prostaglandin synthetase inhibitor (e.g., indomethacin at 10 µg/mL) to prevent ex vivo prostanoid synthesis.

-

Centrifuge samples to remove particulate matter.

-

Samples may require dilution with the assay buffer provided in the kit.

-

-

Assay Procedure (Competitive ELISA):

-

Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

-

Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled prostaglandin to each well. This will compete with the prostaglandin in the sample for binding to the antibody.

-

Incubate the plate for the time and temperature specified in the protocol (e.g., 1-2 hours at room temperature).

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.

-

Quantification of Prostanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple prostanoids.

Materials:

-

Liquid chromatography system coupled to a tandem mass spectrometer

-

C18 reversed-phase column

-

Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

-

Internal standards (deuterated analogs of the prostanoids of interest)

-

Reagents for sample extraction (e.g., hexane, ethyl acetate, citric acid, butylated hydroxytoluene (BHT))

-

Vortex mixer and centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of the biological sample, add deuterated internal standards.

-

Add citric acid and BHT to prevent degradation and oxidation.

-

Perform liquid-liquid extraction by adding a mixture of hexane and ethyl acetate (1:1, v/v).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the upper organic phase. Repeat the extraction process.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the prostanoids using a C18 column with a suitable gradient of mobile phases (e.g., a water/acetonitrile gradient with 0.1% formic acid).

-

Detect and quantify the prostanoids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each prostanoid and its internal standard are monitored.

-

-

Data Analysis:

-

Quantify the amount of each prostanoid by comparing the peak area ratio of the endogenous prostanoid to its corresponding deuterated internal standard against a calibration curve constructed with known amounts of standards.

-

Visualizing the Pathways: Signaling and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic pathways originating from PGH2 and a general workflow for prostanoid analysis.

Caption: Metabolic fate of this compound (PGH2).

Caption: General workflow for prostanoid analysis.

Conclusion

This compound is a cornerstone of eicosanoid biology, acting as a critical branching point that dictates the production of a wide array of potent signaling molecules. A thorough understanding of the enzymes that synthesize and metabolize PGH2, along with robust methods for quantifying its downstream products, is paramount for researchers and drug development professionals. The intricate network of PGH2-derived pathways presents both challenges and opportunities for the development of novel therapeutics targeting a multitude of diseases. This guide provides a foundational resource for navigating the complexities of this vital precursor molecule and its profound biological impact.

References

- 1. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate-induced product-release mechanism of lipocalin-type prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 4. MPGES-2 - Wikipedia [en.wikipedia.org]

- 5. Regulation of cytosolic prostaglandin E synthase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Prostaglandin H2 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Prostaglandin H2 (PGH2) and its pivotal function as the central precursor in the biosynthesis of prostanoids, key mediators of the inflammatory cascade. We will explore the synthesis of PGH2, its conversion into various biologically active lipids, their specific roles in inflammation, and the detailed experimental methodologies used to study these pathways.

This compound Synthesis: The Commitment Step in Prostanoid Production

The generation of this compound (PGH2) is the critical, rate-limiting step in the production of all prostanoids. This pathway, often referred to as the cyclooxygenase (COX) pathway, begins with the release of arachidonic acid from the cell membrane.

Inflammatory stimuli, such as cytokines or pathogen-associated molecular patterns (PAMPs), activate the enzyme phospholipase A2 (PLA2).[1][2] PLA2 cleaves membrane phospholipids, releasing arachidonic acid into the cytosol.[2] Subsequently, the bifunctional enzyme prostaglandin G/H synthase, commonly known as cyclooxygenase (COX), catalyzes a two-step conversion of arachidonic acid into PGH2.[3][4]

-

Cyclooxygenase Activity: In the first step, two molecules of oxygen are added to arachidonic acid to form the unstable intermediate, Prostaglandin G2 (PGG2).

-

Peroxidase Activity: The same COX enzyme then reduces the hydroperoxy group on PGG2 to a hydroxyl group, yielding PGH2.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate baseline physiological processes, such as gastric protection and platelet function.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to a significant increase in prostanoid production at sites of inflammation.

Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin exert their effects by inhibiting these COX enzymes, thereby blocking the synthesis of PGH2 and all subsequent pro-inflammatory prostanoids.

PGH2: The Unstable Hub of Prostanoid Signaling

PGH2 is a highly unstable compound, with a half-life of only 90-100 seconds at physiological temperature. It is not an end-product but rather a critical substrate that is rapidly converted into a variety of structurally distinct, biologically active prostanoids by specific terminal synthases and isomerases. The specific prostanoids produced are cell-type dependent, leading to diverse and sometimes opposing biological effects.

The primary PGH2-derived prostanoids involved in inflammation are:

-

Prostaglandin E2 (PGE2): Synthesized by prostaglandin E synthases (PGES).

-

Prostaglandin D2 (PGD2): Synthesized by prostaglandin D synthases (PGDS).

-

Prostacyclin (PGI2): Synthesized by prostacyclin synthase (PGIS).

-

Thromboxane A2 (TXA2): Synthesized by thromboxane synthase (TXAS).

-

Prostaglandin F2α (PGF2α): Synthesized by prostaglandin F synthase (PGFS).

Functions of PGH2-Derived Prostanoids in Inflammation

The biological effects attributed to the PGH2 pathway are mediated by its downstream metabolites, which interact with specific G-protein coupled receptors on target cells. These interactions trigger the cardinal signs of inflammation: redness (rubor), heat (calor), swelling (tumor), and pain (dolor).

| Prostanoid | Key Functions in Inflammation |

| PGE2 | A principal mediator of inflammation. Causes vasodilation, increases vascular permeability, and induces pain (hyperalgesia) and fever. It has complex immunomodulatory roles, promoting Th17 and Treg responses while suppressing Th1 and cytotoxic T-cell functions. |

| PGI2 | A potent vasodilator and a strong inhibitor of platelet aggregation. Its vasodilatory effects contribute to increased blood flow and redness at the site of inflammation. |

| TXA2 | A potent vasoconstrictor and a promoter of platelet aggregation. Its actions are generally pro-thrombotic and contrast with those of PGI2. |

| PGD2 | A key mediator in allergic inflammation. It is a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes, primarily through its CRTH2 receptor. |

| PGF2α | Induces smooth muscle contraction and can contribute to acute inflammatory responses. |

Quantitative Data Summary

Precise quantification is essential for understanding the dynamics of the PGH2 pathway. Due to the instability of PGH2, most studies focus on its more stable downstream products.

Table 1: Enzyme Kinetics

| Enzyme System | Substrate | Product | Km (µM) | Significance |

|---|---|---|---|---|

| COX-2 coupled to PGIS | Arachidonic Acid | PGI2 | ~2.0 | Demonstrates a higher efficiency for PGI2 synthesis via the inducible COX-2 pathway compared to COX-1. |

| COX-1 coupled to PGIS | Arachidonic Acid | PGI2 | ~6.0 | Suggests the constitutive COX-1 pathway is less efficient for rapid, high-volume PGI2 production. |

Table 2: Representative Assay Parameters

| Assay Type | Analyte | Detection Range | Sensitivity | Source |

|---|---|---|---|---|

| Competitive ELISA | PGH2 | 15.6 - 1000 pg/mL | 4.2 pg/mL | Commercial Kit Data |

| LC-MS/MS | PGE2 & PGD2 | 0.10 - 500 ng/mL | 20 pg/mL | Published Method |

Experimental Protocols

Accurate measurement of PGH2 and its metabolites requires robust and sensitive methodologies. The extreme instability of PGH2 makes its direct quantification challenging, often necessitating the use of competitive immunoassays performed rapidly or the measurement of its more stable downstream products via mass spectrometry.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for PGH2

This protocol is based on the competitive inhibition principle, where PGH2 in a sample competes with a known amount of biotin-labeled PGH2 for binding sites on a pre-coated anti-PGH2 antibody. The amount of signal is inversely proportional to the concentration of PGH2 in the sample.

A. Sample Preparation:

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Aliquot the plasma and use immediately or store at -80°C. Avoid repeated freeze-thaw cycles.

-

Serum: Allow whole blood to clot for 2 hours at room temperature. Centrifuge at 1,000 x g for 20 minutes. Assay the serum immediately or aliquot and store at -80°C.

-

Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -80°C.

B. Assay Procedure:

-

Reagent Preparation: Bring all kit components and samples to room temperature before use. Prepare standard dilutions as per the kit manual.

-

Competitive Reaction: Add 50 µL of standard or sample to each well of the antibody-coated microplate. Immediately add 50 µL of biotin-labeled PGH2 (Detection Reagent A). Mix gently and incubate for 1 hour at 37°C.

-

Wash: Aspirate the liquid from each well and wash 3 times with 1X Wash Buffer.

-

Enzyme Conjugation: Add 100 µL of Avidin-HRP conjugate (Detection Reagent B) to each well. Incubate for 30 minutes at 37°C.

-

Wash: Aspirate and wash 5 times with 1X Wash Buffer.

-

Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Measure the optical density (OD) at 450 nm immediately.

-

Calculation: Calculate the concentration of PGH2 in the samples by comparing their OD to the standard curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prostanoid Profiling

LC-MS/MS is the gold standard for specific and sensitive quantification of multiple prostanoids simultaneously. It overcomes the cross-reactivity issues of immunoassays and can distinguish between isomers.

A. Sample Preparation (Solid-Phase Extraction):

-

Internal Standard: Spike the biological sample (e.g., plasma, cell lysate) with a deuterated internal standard (e.g., PGE2-d4) to correct for sample loss during extraction and analysis.

-

Acidification: Acidify the sample to pH 3-4 with a weak acid to protonate the carboxylic acid group of the prostanoids.

-

SPE Column Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by acidified water.

-

Sample Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove hydrophilic impurities.

-

Elution: Elute the prostanoids from the cartridge with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Use a gradient elution (e.g., water with 0.1% formic acid and acetonitrile) to separate the different prostanoids. Achieving chromatographic separation is critical for distinguishing isomers like PGE2 and PGD2, which have the same mass and similar fragmentation patterns.

-

Ionization: Use a mass spectrometer equipped with a negative mode electrospray ionization (ESI) source. The carboxylic acid group on prostanoids readily deprotonates to form the [M-H]- ion.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Q1 (First Quadrupole): Selects the precursor ion (the [M-H]- of the target prostanoid, e.g., m/z 351.2 for PGE2).

-

Q2 (Collision Cell): Fragments the precursor ion using an inert gas (e.g., nitrogen).

-

Q3 (Third Quadrupole): Selects a specific, characteristic product ion (e.g., m/z 271 for PGE2) for detection.

-

-

Quantification: Quantify the endogenous prostanoid by comparing the area of its MRM peak to the area of the corresponding deuterated internal standard peak.

Conclusion

This compound stands as a central, albeit transient, molecule in the complex orchestration of the inflammatory response. Its significance lies not in its direct actions, but in its role as the common precursor for a diverse family of prostanoids. The rapid, stimulus-induced synthesis of PGH2 via the COX-2 enzyme provides the raw material for the production of potent lipid mediators that drive vasodilation, increase vascular permeability, and modulate immune cell function. Understanding the synthesis and downstream metabolism of PGH2 is fundamental to the study of inflammation and remains a cornerstone for the development of anti-inflammatory therapeutics.

References

Prostaglandin H2 Signaling in Platelets: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the Prostaglandin H2 (PGH2) signaling cascade, a critical pathway in platelet activation and thrombus formation. It details the molecular mechanisms, key experimental protocols, and quantitative data relevant to research and therapeutic development.

Introduction: The Dual Role of this compound

This compound (PGH2) is a pivotal intermediate in the biosynthesis of prostanoids. Synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, PGH2 serves as a substrate for various synthases, leading to the production of several bioactive lipids, including Thromboxane A2 (TXA2), a potent platelet agonist.[1] However, PGH2 is not merely a passive precursor; it is a highly labile molecule (half-life of ~30-90 seconds) that can act as a full agonist at the same receptor as TXA2, the Thromboxane A2 receptor (TP receptor), to trigger platelet activation.[2][3] This direct action means that PGH2 itself can contribute significantly to platelet responses, especially when TXA2 synthase is inhibited or saturated.[4]

The Thromboxane/Prostaglandin H2 (TP) Receptor

The actions of both PGH2 and its more stable metabolite, TXA2, are mediated by the TP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. In humans, two splice variant isoforms of the TP receptor, TPα and TPβ, have been identified, differing in their cytoplasmic C-terminal tails. Platelets primarily express the TPα isoform. Upon agonist binding, the TP receptor undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, initiating downstream signaling cascades.

Core Signaling Cascades

PGH2 binding to the TP receptor in platelets activates two primary G-protein-mediated signaling pathways that work in concert to induce robust platelet activation: the Gq pathway and the G12/G13 pathway.

Gq-PLC-Ca2+ Pathway

The TP receptor is predominantly coupled to the Gq family of G-proteins.[2] Activation of Gq leads to the stimulation of its primary effector, Phospholipase C-β (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the platelet's dense tubular system (an analogue of the endoplasmic reticulum). This binding triggers the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).

The resulting surge in intracellular Ca2+ and activation of PKC are critical for driving key platelet responses, including granule secretion and the conformational activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.

G12/G13-RhoA Pathway

In addition to Gq, the TP receptor also couples to the G12/G13 family of G-proteins. Activated Gα13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a master regulator of the actin cytoskeleton and stimulates Rho-associated kinase (ROCK). The RhoA-ROCK pathway is primarily responsible for the initial shape change observed in activated platelets, a process characterized by the transition from a discoid to a spherical shape with extending filopodia and lamellipodia. This morphological change is essential for increasing platelet surface area and facilitating platelet-platelet contact.

The following diagram illustrates the core PGH2 signaling cascade in platelets.

Quantitative Data on PGH2/TXA2 Receptor Interactions

The affinity and potency of PGH2 and its stable analogues for the TP receptor have been characterized in human platelets. The stable mimetic U46619 is commonly used in experimental settings due to the short half-life of native PGH2 and TXA2.

Table 1: Receptor Binding Affinity (Kd) and Density (Bmax)

| Ligand | Preparation | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |

|---|---|---|---|---|

| [³H]U46619 | Washed Human Platelets | 20 ± 7 nM | 550 ± 141 sites/platelet | |

| PGH2 | Washed Human Platelets | 43 nM | Not Reported |

| TXA2 | Washed Human Platelets | 125 nM | Not Reported | |

Table 2: Functional Potency (EC50) for Platelet Aggregation

| Agonist | Preparation | EC50 (Half-Maximal Effective Conc.) | Reference |

|---|---|---|---|

| PGH2 | Washed Human Platelets | 45 ± 2 nM | |

| TXA2 | Washed Human Platelets | 163 ± 21 nM | |

| PGH2 | Platelet-Rich Plasma | 2.5 ± 1.3 µM | |

| TXA2 | Platelet-Rich Plasma | 66 ± 15 nM | |

| U46619 | Washed Rabbit Platelets | 0.58 µM (for aggregation) |

| U46619 | Washed Rabbit Platelets | 0.013 µM (for shape change) | |

Note: The difference in potency between washed platelets and platelet-rich plasma is attributed to the presence of albumin and other plasma components that can influence ligand stability and availability.

Key Experimental Protocols

Investigating the PGH2 signaling cascade requires specialized in vitro assays. Below are detailed methodologies for three core experimental techniques.

Platelet Aggregation Assay

This assay measures the extent of platelet aggregation in response to an agonist by monitoring changes in light transmission through a stirred platelet suspension.

Methodology:

-

Platelet Preparation: Isolate platelets from whole blood by differential centrifugation to obtain either platelet-rich plasma (PRP) or a suspension of washed platelets in a buffered solution (e.g., Tyrode's buffer). Adjust the final platelet concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Instrument Setup: Pre-warm an aggregometer to 37°C. Place a small stir bar in the cuvette containing the platelet suspension.

-

Baseline Reading: Place the cuvette in the aggregometer and allow the platelets to equilibrate for several minutes while stirring (e.g., 1000 rpm) to establish a stable baseline.

-

Agonist Stimulation: Add a known concentration of a TP receptor agonist (e.g., U46619, typically 0.1-10 µM) to the cuvette.

-

Data Acquisition: Record the change in light transmittance over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. The change is expressed as a percentage of the light transmitted through a platelet-poor plasma or buffer blank.

Intracellular Calcium Mobilization Assay

This assay quantifies changes in cytosolic free calcium concentration ([Ca²⁺]i) using a ratiometric fluorescent indicator like Fura-2 AM.

Methodology:

-

Platelet Loading: Incubate isolated platelets (PRP or washed) with the cell-permeant dye Fura-2 AM (e.g., 2-5 µM) at 30-37°C for 45-60 minutes in the dark. Cellular esterases cleave the AM group, trapping the active Fura-2 dye inside the platelets.

-

Washing: Gently wash the platelets to remove extracellular dye.

-

Measurement Setup: Resuspend the Fura-2-loaded platelets in a buffer containing extracellular calcium (e.g., 1-2 mM CaCl₂) and place them in a cuvette or 96-well plate suitable for a fluorometer or fluorescence plate reader.

-

Data Acquisition: Measure the baseline fluorescence ratio. Excite the sample alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and measure the emission at ~510 nm.

-

Stimulation: Add the TP agonist (e.g., U46619) and continuously record the 340/380 nm fluorescence ratio. An increase in this ratio corresponds to a rise in intracellular calcium concentration.

References

The Enzymatic Conversion of Arachidonic Acid to Prostaglandin H2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), a pivotal step in the biosynthesis of prostaglandins and other eicosanoids. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: The Cyclooxygenase Pathway

The conversion of arachidonic acid to PGH2 is the committed step in the biosynthesis of prostanoids, a class of lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] This critical transformation is catalyzed by the bifunctional enzyme prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[3] There are two main isoforms of this enzyme, COX-1 and COX-2, which, despite sharing a similar catalytic mechanism, differ in their tissue distribution, regulation of expression, and physiological roles.[2]

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, such as gastrointestinal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines, leading to the production of prostaglandins that mediate inflammation and pain. This difference in expression and function is the basis for the development of selective COX-2 inhibitors as anti-inflammatory drugs with reduced gastrointestinal side effects.

The enzymatic reaction proceeds in two distinct steps, both catalyzed by the same enzyme at two different active sites: a cyclooxygenase reaction and a peroxidase reaction.

The Catalytic Mechanism

The conversion of arachidonic acid to PGH2 is a two-step process occurring at distinct but spatially related active sites within the COX enzyme.

-

Cyclooxygenase Activity: In the first step, arachidonic acid binds to the cyclooxygenase active site. The reaction is initiated by the abstraction of a hydrogen atom from C-13 of arachidonic acid, leading to the formation of an arachidonyl radical. This is followed by the sequential addition of two molecules of molecular oxygen (O2) to form a bicyclic endoperoxide hydroperoxide, prostaglandin G2 (PGG2).

-

Peroxidase Activity: The PGG2 intermediate then moves to the peroxidase active site of the enzyme. Here, the hydroperoxide group at C-15 is reduced to a hydroxyl group in a two-electron reduction, yielding this compound (PGH2).

PGH2 is an unstable intermediate with a half-life of approximately 90-100 seconds at room temperature and serves as the precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific downstream synthases.

Quantitative Data

The enzymatic activity of COX-1 and COX-2 can be characterized by their kinetic parameters for arachidonic acid and their sensitivity to various inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target COX enzymes. Their therapeutic effects and side-effect profiles are largely determined by their relative selectivity for inhibiting COX-2 over COX-1.

Kinetic Parameters for Arachidonic Acid

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. While specific values can vary depending on the experimental conditions and enzyme source, representative data are summarized below.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Human COX-1 | Arachidonic Acid | ~5 | Varies |

| Human COX-2 | Arachidonic Acid | ~5-10 | Varies |

Note: Vmax values are highly dependent on the purity and specific activity of the enzyme preparation.

Inhibitor Potency (IC50) of Common NSAIDs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for various NSAIDs against COX-1 and COX-2 are crucial for understanding their pharmacological profiles.

| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Non-Selective NSAIDs | |||

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Piroxicam | 47 | 25 | 1.9 |

| COX-2 Selective Inhibitors (Coxibs) | |||

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

| Etodolac | >100 | 53 | >1.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| NS-398 | 125 | 5.6 | 22 |

Data compiled from a study using human peripheral monocytes. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

Experimental Protocols

Purification of Recombinant Human COX-1 and COX-2

A common method for obtaining purified COX enzymes for in vitro studies involves their recombinant expression in insect cells followed by a multi-step purification process.

Protocol Overview:

-

Cloning and Expression: The genes for human COX-1 and COX-2 are cloned into a baculovirus expression vector. The recombinant baculovirus is then used to infect insect cells (e.g., Sf9 or Sf21 cells).

-

Cell Lysis and Extraction: Infected insect cells are harvested and lysed. The membrane-bound COX enzymes are extracted from the cell membranes using detergents.

-

Chromatography: The extracted proteins are purified using a combination of chromatographic techniques.

-

Ion-Exchange Chromatography: This step separates proteins based on their net charge.

-

Size-Exclusion Chromatography: This step separates proteins based on their size and shape.

-

-

Purity and Activity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE. The enzymatic activity is confirmed using a suitable assay.

In Vitro COX Activity Assay (Fluorometric)

This protocol describes a common method for measuring COX activity in biological samples or with purified enzyme preparations using a fluorometric detection method.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic substrate that is oxidized by the peroxidase activity)

-

COX Cofactor (e.g., a solution containing heme and a reducing agent)

-

Arachidonic Acid solution

-

NaOH

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Sample Preparation:

-

Cell Lysate: Wash cells with PBS, resuspend in lysis buffer with protease inhibitors, incubate on ice, and centrifuge to collect the supernatant.

-

Tissue Homogenate: Wash tissue with PBS, add lysis buffer with protease inhibitors, and homogenize on ice. Centrifuge to collect the supernatant.

-

Purified Enzyme: Dilute the purified enzyme to the desired concentration in COX Assay Buffer.

-

-

Reagent Preparation:

-

Prepare a diluted COX Cofactor solution.

-

Prepare an Arachidonic Acid/NaOH solution by mixing arachidonic acid with NaOH and then diluting with water.

-

-

Assay Setup:

-

For each sample, prepare two parallel wells in the 96-well plate.

-

To one well, add a vehicle control (e.g., DMSO) for measuring total COX activity.

-

To the other well, add a specific COX-1 or COX-2 inhibitor to measure the activity of the other isoform.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

-

Assay Execution:

-

Add the reaction mix to each well.

-

Add the sample (cell lysate, tissue homogenate, or purified enzyme) to the corresponding wells.

-

Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Incubate the plate at the desired temperature (e.g., 37°C).

-

-

Measurement:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time. The rate of increase in fluorescence is proportional to the COX activity.

-

LC-MS/MS-Based COX Inhibition Assay

This method offers high sensitivity and specificity for quantifying the products of the COX reaction, allowing for accurate determination of inhibitor potency.

Protocol Overview:

-

Reaction Incubation:

-

In an Eppendorf tube, mix 100 mM Tris-HCl buffer (pH 8.0), hematin (co-factor), and L-epinephrine (co-factor).

-

Add the purified COX-1 or COX-2 enzyme and incubate.

-

Add the test inhibitor (dissolved in DMSO) and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction after a set time (e.g., 2 minutes) by adding a strong acid (e.g., 2.0 M HCl).

-

Add internal standards (e.g., deuterated prostaglandins) to correct for sample processing variability.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of a specific prostaglandin product (e.g., PGE2) formed.

-

-

Data Analysis:

-

Calculate the percent inhibition of COX activity at different inhibitor concentrations and determine the IC50 value.

-

Visualizations

Signaling Pathway: Arachidonic Acid Release and Conversion to PGH2

Caption: Signaling pathway of arachidonic acid release and its conversion to PGH2.

Experimental Workflow: In Vitro COX Activity Assay

Caption: Experimental workflow for an in vitro fluorometric COX activity assay.

Logical Relationship: NSAID Selectivity and Effects

Caption: Logical relationship between NSAID selectivity and their primary effects.

References

- 1. Arachidonic acid released by phospholipase A(2) activation triggers Ca(2+)-dependent apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Prostaglandin H2: A Pivotal Intermediate and Its Tissue-Specific Metabolic Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin H2 (PGH2) stands as a critical, albeit unstable, intermediate in the biosynthesis of a diverse family of lipid mediators known as prostanoids.[1][2][3] Formed from arachidonic acid through the action of cyclooxygenase (COX) enzymes, PGH2 is the common precursor to prostaglandins, thromboxanes, and prostacyclin.[2][3] The metabolic fate of PGH2 is not uniform throughout the body; rather, it is dictated by the tissue-specific expression and activity of a panel of terminal synthases. This tissue-specific conversion of PGH2 into different bioactive prostanoids underlies the wide range of physiological and pathophysiological processes regulated by this pathway, including inflammation, hemostasis, pain, and cardiovascular function. Understanding the tissue-specific metabolism of PGH2 is therefore paramount for the development of targeted therapeutics that can modulate specific arms of the prostanoid signaling cascade. This guide provides a comprehensive overview of the metabolic fate of PGH2 in key tissues, presents quantitative data on enzyme activities, details relevant experimental protocols, and visualizes the intricate pathways involved.

Metabolic Fate of this compound in Key Tissues

The conversion of PGH2 into various prostanoids is catalyzed by specific isomerases and synthases. The predominant pathway in a given tissue is determined by the relative abundance and activity of these enzymes.

Platelets: The Thromboxane A2 Dominant Pathway

In circulating platelets, the primary metabolic fate of PGH2 is its conversion to thromboxane A2 (TXA2) by the enzyme thromboxane A synthase (TXAS) . TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a crucial role in hemostasis and thrombosis. The measurement of TXA2's stable hydrolysis product, thromboxane B2 (TXB2), is a common method to assess platelet activation.

Endothelial Cells: The Prostacyclin (PGI2) Dominant Pathway

Vascular endothelial cells predominantly express prostacyclin synthase (PGIS) , which converts PGH2 to prostacyclin (PGI2). PGI2 has opposing effects to TXA2; it is a potent vasodilator and inhibitor of platelet aggregation. The balance between platelet-derived TXA2 and endothelial-derived PGI2 is critical for maintaining cardiovascular homeostasis.

Central Nervous System (CNS): A Complex Milieu of Prostaglandin Synthesis

The central nervous system exhibits a complex pattern of PGH2 metabolism. Various cell types, including neurons, glia, and cerebrovascular endothelial cells, express a range of prostaglandin synthases. Notably, prostaglandin D synthase (PGDS) is highly expressed in the brain, leading to the production of PGD2, which is involved in sleep regulation and pain perception. PGE2 is also synthesized in the CNS and plays a role in fever, inflammation, and synaptic plasticity.

Immune Cells: Diverse Prostaglandin Profiles in Inflammation

Immune cells, such as macrophages, mast cells, and T lymphocytes, are major sources of prostaglandins during an inflammatory response. The specific prostanoid profile depends on the cell type and the inflammatory stimulus. For instance, mast cells are a major source of PGD2, while macrophages can produce significant amounts of PGE2. These prostaglandins are potent modulators of immune cell function, influencing cytokine production, cell migration, and differentiation.

Quantitative Data on PGH2-Metabolizing Enzymes

The following tables summarize available quantitative data on the activity of key enzymes involved in PGH2 metabolism. It is important to note that direct comparative studies across multiple human tissues are limited, and data are often derived from different experimental systems and species.

Table 1: Kinetic Parameters of Human Thromboxane A Synthase (TXAS)

| Polymorphic Variant | Km (µmol/L PGH2) | Vmax (U/mg) | Vmax/Km (% of Wild-Type) | Reference |

| Wild-Type | 32 | 41 | 100 | |

| K258E | 30 | 38 | 98 | |

| L357V | 52 | 18 | 27 | |

| Q417E | 27 | 40 | 115 | |

| E450K | 35 | 35 | 78 | |

| T451N | 33 | 39 | 91 |

Table 2: Tissue Distribution and Relative Activity of Prostaglandin Synthases (Qualitative)

| Enzyme | Predominant Tissues/Cells | Major Product | Key Functions | References |

| Thromboxane A Synthase (TXAS) | Platelets, Macrophages | Thromboxane A2 (TXA2) | Platelet aggregation, vasoconstriction | |

| Prostacyclin Synthase (PGIS) | Endothelial cells, Vascular smooth muscle cells | Prostacyclin (PGI2) | Inhibition of platelet aggregation, vasodilation | |

| Prostaglandin D Synthase (PGDS) | Brain, Mast cells, Immune cells | Prostaglandin D2 (PGD2) | Sleep regulation, allergic responses | |

| Prostaglandin E Synthase (PGES) | Macrophages, Cancer cells, various tissues | Prostaglandin E2 (PGE2) | Inflammation, pain, fever, cancer | |

| Prostaglandin F Synthase (PGFS) | Uterus, Lungs, Liver | Prostaglandin F2α (PGF2α) | Uterine contraction, bronchoconstriction |

Experimental Protocols

General Protocol for Prostaglandin Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins in biological samples.

a. Tissue Sample Preparation:

-

Excise tissue of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Perform protein quantification of the tissue homogenate (e.g., using a BCA assay).

-

Spike the homogenate with a known amount of a deuterated internal standard for each prostaglandin being measured (e.g., PGE2-d4, PGD2-d4).

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction containing the prostaglandins.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the LC mobile phase.

b. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a reverse-phase C18 column for chromatographic separation of the different prostaglandins.

-

Perform tandem mass spectrometry using a triple quadrupole mass spectrometer operating in negative ion mode.

-

Utilize multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each prostaglandin and its deuterated internal standard.

-

Quantify the amount of each prostaglandin in the sample by comparing the peak area ratio of the endogenous prostaglandin to its corresponding internal standard against a standard curve.

Thromboxane A Synthase (TXAS) Activity Assay

This protocol measures the enzymatic activity of TXAS by quantifying the formation of its stable product, TXB2.

-

Prepare a reaction mixture containing purified or recombinant TXAS in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4).

-

Initiate the reaction by adding a known concentration of the substrate, PGH2.

-

Incubate the reaction at a controlled temperature (e.g., 23°C) for a specific time (e.g., 15 seconds).

-

Terminate the reaction by adding an acidic solution (e.g., 2 M citric acid).

-

Quantify the amount of TXB2 produced using a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Alternatively, the initial rate of the reaction can be monitored continuously by measuring the increase in absorbance at 268 nm, which corresponds to the formation of malondialdehyde, a byproduct of the reaction.

Prostaglandin E Synthase (PGES) Enzyme Assay

This assay determines the activity of PGES by measuring the production of PGE2.

-

Prepare a reaction mixture containing the protein sample (e.g., microsomal fraction from tissue homogenate) in a phosphate buffer (0.1 M, pH 7.4) supplemented with reduced glutathione (2.5 mM), which is a cofactor for some PGES isoforms.

-

Initiate the reaction by adding PGH2 (e.g., 10 µM). Radiolabeled PGH2 (e.g., [3H]PGH2) can be included for sensitive detection.

-

Incubate the reaction for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a solution that lowers the pH to approximately 3.2 (e.g., acetonitrile/HCl).

-

Analyze the formation of PGE2 by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or radioactivity detection.

Visualizations

Signaling Pathways

Caption: Metabolic pathways of PGH2 in different tissues.

Experimental Workflow

References

An In-depth Technical Guide on the Non-enzymatic Rearrangement of Prostaglandin H2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin H2 (PGH2) is a pivotal, yet highly unstable, intermediate in the biosynthesis of prostaglandins and thromboxanes. Synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, PGH2 stands at a critical metabolic crossroads, where its fate is determined by both enzymatic and non-enzymatic pathways. While the enzymatic conversion of PGH2 by specific synthases has been extensively studied, the non-enzymatic rearrangement of this labile endoperoxide is of significant interest, particularly in the context of oxidative stress and inflammation. This technical guide provides a comprehensive overview of the core principles governing the non-enzymatic rearrangement of PGH2, detailing the reaction products, influencing factors, and the experimental methodologies used to study these processes.

Core Concepts of Non-enzymatic PGH2 Rearrangement

In aqueous solutions, PGH2 is unstable and spontaneously rearranges to form a variety of biologically active and inactive products. This rearrangement is a complex process influenced by the chemical microenvironment. The primary non-enzymatic degradation products include prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and to a lesser extent, prostaglandin F2α (PGF2α). Additionally, under conditions of oxidative stress, PGH2 can give rise to a series of isoprostanes, which are stereoisomers of prostaglandins and serve as reliable biomarkers of lipid peroxidation.

Mechanism of Rearrangement

The non-enzymatic conversion of the endoperoxide bridge in PGH2 is thought to proceed through a series of radical or ionic intermediates. The precise mechanism and the factors that dictate the product distribution are areas of active research. The formation of different products is highly dependent on the reaction conditions.

Quantitative Analysis of PGH2 Rearrangement Products

The non-enzymatic decomposition of PGH2 in the absence of enzymes has been quantitatively assessed. In a neutral aqueous environment, PGH2 primarily rearranges into PGE2 and PGD2.

| Product | Yield (%) | Ratio |

| Prostaglandin E2 (PGE2) | ~44% | ~3 |

| Prostaglandin D2 (PGD2) | ~15% | ~1 |

| Prostaglandin F2α (PGF2α) | ~1.6% | ~0.1 |

| Table 1: Approximate yields and ratios of major products from the spontaneous non-enzymatic rearrangement of PGH2 in an in vitro system.[1] |

Factors Influencing Non-enzymatic PGH2 Rearrangement

Several factors in the local microenvironment can significantly influence the rate and outcome of PGH2 non-enzymatic rearrangement. Understanding these factors is crucial for interpreting experimental results and for appreciating the physiological and pathological implications of this process.

pH

The pH of the surrounding medium can affect the stability of PGH2 and the distribution of its rearrangement products. While specific quantitative data on the direct effect of pH on the non-enzymatic PGE2/PGD2 ratio from PGH2 is not extensively detailed in the readily available literature, the stability of prostaglandins, in general, is known to be pH-dependent.

Temperature

PGH2 is thermally labile. Increased temperatures accelerate its decomposition. The half-life of PGH2 at room temperature is approximately 90-100 seconds[2]. Kinetic studies of PGH2 degradation at various temperatures are essential for understanding its stability and for designing experiments involving this intermediate.

Presence of Albumin

Serum albumin, the most abundant protein in plasma, can influence the fate of PGH2. Albumin has been shown to catalyze the conversion of PGH2 to PGD2, thereby altering the product ratio that would be observed in a protein-free environment[3][4]. This catalytic activity is significant in vivo, where PGH2 released into the bloodstream would encounter high concentrations of albumin. The binding of PGH2 to albumin can also affect its availability for enzymatic conversion.

Influence of Glutathione (GSH)

Glutathione is a major intracellular antioxidant and a cofactor for several enzymes involved in prostaglandin metabolism. In the context of non-enzymatic reactions, GSH can influence the product profile of PGH2 rearrangement. While primarily known for its role in enzymatic reactions, high concentrations of GSH could potentially act as a reducing agent, favoring the formation of PGF2α. Furthermore, glutathione can promote the formation of isoprostanes from arachidonic acid via cyclooxygenase-dependent pathways, highlighting the interplay between enzymatic and non-enzymatic processes[5].

Experimental Protocols

Studying the non-enzymatic rearrangement of PGH2 requires careful experimental design due to the instability of the substrate. Below are detailed methodologies for key experiments.

Generation and Purification of this compound

Due to its short half-life, PGH2 is typically generated in situ or synthesized and purified immediately before use.

Materials:

-

Arachidonic acid

-

Cyclooxygenase-1 (COX-1), often from ram seminal vesicles

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Stop solution (e.g., 2 M HCl)

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC system with a suitable column (e.g., cyano-bonded phase) for non-aqueous purification

Protocol:

-

Incubate arachidonic acid with a preparation of COX-1 in the reaction buffer to generate PGH2.

-

The reaction is typically short, on the order of minutes, and carried out at a controlled low temperature to minimize non-enzymatic degradation.

-

Terminate the enzymatic reaction by adding a stop solution, such as a strong acid.

-

Extract the lipid products from the aqueous phase using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

For high purity PGH2, subject the extract to non-aqueous HPLC. The labile nature of PGH2 in aqueous systems makes reversed-phase HPLC unsuitable for preparative isolation.

-

Quantify the purified PGH2 using a suitable method, such as UV spectrophotometry, before use in subsequent experiments.

In Vitro Non-enzymatic Rearrangement Assay

This assay is designed to study the spontaneous decomposition of PGH2 and the influence of various factors on the product distribution.

Materials:

-

Purified PGH2 solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 37°C)

-

Test compounds (e.g., albumin, glutathione, or compounds to alter pH)

-

Stop solution (e.g., 2 M HCl)

-

Internal standards for quantification (e.g., deuterated prostaglandins)

-

LC-MS/MS or GC-MS system for product analysis

Protocol:

-

Prepare the reaction mixture by combining the reaction buffer and any test compounds in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified PGH2 to the reaction mixture (e.g., a final concentration of 2 µM).

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution.

-

Add internal standards for accurate quantification.

-

Extract the prostaglandin products from the reaction mixture using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Analyze the extracted products by LC-MS/MS or GC-MS to identify and quantify PGE2, PGD2, PGF2α, and any other products of interest.

Analytical Techniques for Product Quantification

Accurate quantification of the various rearrangement products is critical for these studies.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and specificity. It allows for the simultaneous quantification of multiple prostaglandins and isoprostanes in a single run. The use of stable isotope-labeled internal standards is essential for accurate quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also highly sensitive and specific but often requires derivatization of the analytes to make them volatile. This can be a multi-step process involving esterification and silylation.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in PGH2 metabolism and experimental procedures.

Caption: Non-enzymatic rearrangement of PGH2 to its major products.

References

- 1. The low molecular weight fraction of human serum albumin upregulates COX2, prostaglandin E2, and prostaglandin D2 under inflammatory conditions in osteoarthritic knee synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGF-induces the glutathione-dependent enzyme PGH2/PGE2 isomerase in NIH3T3 and pEJ transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum albumin enhances the impairment of platelet aggregation with thromboxane synthase inhibition by increasing the formation of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into human serum albumin-mediated prostaglandin catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Prostaglandin H2 Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin H2 synthase (PGHS), a bifunctional enzyme existing in two principal isoforms (PGHS-1/COX-1 and PGHS-2/COX-2), is a critical mediator of inflammation and a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the intricate mechanism of action of PGHS, detailing its dual cyclooxygenase and peroxidase activities that convert arachidonic acid into the pivotal intermediate, this compound (PGH2). We will explore the distinct active sites, the catalytic cycles, key amino acid residues, and the mechanisms of inhibition by various pharmacological agents. This document is intended to serve as a technical resource, incorporating quantitative kinetic data, detailed experimental methodologies, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound synthases (PGHS), also known as cyclooxygenases (COX), are membrane-bound enzymes that catalyze the committed step in the biosynthesis of prostanoids, a class of lipid signaling molecules involved in a wide array of physiological and pathophysiological processes.[1][2] These processes include inflammation, pain, fever, platelet aggregation, and maintenance of gastric mucosal integrity.[1][3] The two main isoforms, PGHS-1 (COX-1) and PGHS-2 (COX-2), share approximately 60% sequence identity and a similar overall structure but differ in their expression patterns and physiological roles.[1] COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, while COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors. This differential expression is a cornerstone of the development of isoform-selective inhibitors.

PGHS is a homodimeric enzyme, with each monomer containing three main domains: an N-terminal epidermal growth factor (EGF) domain, a membrane-binding domain, and a large C-terminal catalytic domain. The catalytic domain houses two spatially distinct but functionally interconnected active sites: a cyclooxygenase (COX) active site and a peroxidase (PEROX) active site.

The Dual Catalytic Activities of this compound Synthase

The conversion of arachidonic acid to PGH2 is a two-step process catalyzed by the dual activities of PGHS.

Cyclooxygenase (COX) Activity

The cyclooxygenase reaction occurs in a long, hydrophobic channel that extends from the membrane-binding domain into the core of the enzyme. This reaction involves the abstraction of a hydrogen atom from arachidonic acid and the subsequent addition of two molecules of oxygen to form the unstable intermediate, prostaglandin G2 (PGG2).

Peroxidase (PEROX) Activity

The peroxidase active site, which contains a heme prosthetic group, is responsible for the two-electron reduction of the 15-hydroperoxyl group of PGG2 to a hydroxyl group, yielding this compound (PGH2). This activity is crucial not only for the formation of PGH2 but also for the activation of the cyclooxygenase activity.

The Catalytic Mechanism: A Step-by-Step Guide

The intricate interplay between the peroxidase and cyclooxygenase activities is central to the catalytic mechanism of PGHS. The process is initiated by the peroxidase cycle, which in turn activates the cyclooxygenase cycle.

Peroxidase Cycle and Activation of the Enzyme

-

Heme Activation: The resting ferric heme (Fe³⁺) in the peroxidase active site reacts with a hydroperoxide molecule (like PGG2 or other lipid hydroperoxides) in a two-electron oxidation to form a short-lived oxo-ferryl protoporphyrin IX radical cation, known as Compound I.

-

Formation of the Tyrosyl Radical: Compound I rapidly abstracts an electron from a key tyrosine residue, Tyr-385 (in PGHS-1), located at the apex of the cyclooxygenase active site. This results in the formation of a tyrosyl radical and a ferryl-oxo heme intermediate (Compound II). The generation of this tyrosyl radical is the critical activation step for the cyclooxygenase reaction.

Cyclooxygenase Cycle

-

Hydrogen Abstraction: The activated Tyr-385 radical abstracts the 13-pro-S hydrogen from arachidonic acid, which is bound in the cyclooxygenase active site. This generates an arachidonyl radical.

-

Dioxygenation: Two molecules of molecular oxygen are sequentially added to the arachidonyl radical. The first O₂ molecule adds at C-11, followed by a cyclization reaction to form a five-membered endoperoxide ring and a second radical at C-15. The second O₂ molecule then adds to C-15 to form a peroxyl radical.

-

Formation of PGG2 and Regeneration of the Tyrosyl Radical: The peroxyl radical then abstracts a hydrogen atom from another molecule, regenerating the Tyr-385 radical, and forming PGG2. This allows for multiple turnovers of the cyclooxygenase cycle for each activation event by the peroxidase.

Reduction of PGG2 to PGH2

The PGG2 produced in the cyclooxygenase active site diffuses to the peroxidase active site. Here, the heme group, utilizing two electrons from a reducing co-substrate, reduces the 15-hydroperoxyl group of PGG2 to a hydroxyl group, yielding the final product, PGH2.

Key Active Site Residues

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism of PGHS.

-

Tyr-385: As previously mentioned, this residue is absolutely critical for the cyclooxygenase activity, acting as the hydrogen abstractor from arachidonic acid.

-

Arg-120: This residue is located at the entrance of the cyclooxygenase channel and is crucial for the high-affinity binding of the carboxylate group of arachidonic acid in PGHS-1.

-

Gly-533 and Tyr-348: These residues are essential for correctly positioning C-13 of arachidonic acid for hydrogen abstraction by Tyr-385.

-

Val-349, Trp-387, and Leu-534: These residues are important for positioning arachidonic acid in a conformation that favors the formation of PGG2 over other monohydroperoxy acid products.

-

His-388 and His-207: In the peroxidase active site, His-388 serves as the proximal heme ligand, while His-207 is located on the distal side. Both are essential for full peroxidase activity.

Mechanism of Inhibition by Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase activity of PGHS. They can be broadly classified based on their mechanism of inhibition and their selectivity for the COX isoforms.

-

Competitive, Reversible Inhibition: A large class of traditional NSAIDs, including ibuprofen and naproxen, act as competitive inhibitors. They bind reversibly to the cyclooxygenase active site, preventing the binding of arachidonic acid.

-

Time-Dependent, Reversible Inhibition: Some NSAIDs, such as indomethacin and flurbiprofen, exhibit time-dependent inhibition, where an initial weak binding is followed by a slower, tighter binding conformation.

-

Irreversible Covalent Modification: Aspirin is unique in its mechanism of action. It irreversibly inhibits PGHS by acetylating a serine residue (Ser-530 in PGHS-1 and Ser-516 in PGHS-2) within the cyclooxygenase active site. This covalent modification permanently blocks substrate access.

-

Selective COX-2 Inhibition: The development of selective COX-2 inhibitors (coxibs), such as celecoxib and rofecoxib, was based on structural differences between the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket, which can accommodate the bulkier structures of these selective inhibitors.

Quantitative Data

Table 1: Kinetic Parameters of PGHS Cyclooxygenase and Peroxidase Activities

| Enzyme | Substrate | Parameter | Value | Reference |

| Ovine PGHS-1 | Arachidonic Acid | K_m | 5.3 µM | |

| Ovine PGHS-1 | Docosahexaenoic Acid | K_i | 5.2 µM | |

| Ovine PGHS-1 | 15-HPETE | K_m | 13.7 µM (aspirin-treated) | |

| PGHS-1 | 15-HPETE | k₁ (Intermediate I formation) | 2.3 x 10⁷ M⁻¹s⁻¹ | |

| PGHS-2 | 15-HPETE | k₁ (Intermediate I formation) | 2.5 x 10⁷ M⁻¹s⁻¹ | |

| PGHS-1 | 15-HPETE | k₂ (Intermediate II formation) | 10² - 10³ s⁻¹ | |

| Mn-PGHS | 15-HPETE | Rate Constant (Intermediate formation) | 1.0 x 10⁶ M⁻¹s⁻¹ |

Table 2: IC₅₀ Values of Various NSAIDs for COX-1 and COX-2

| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference |

| Celecoxib | 82 | 6.8 | 12 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | |

| Etodolac | > 100 | 53 | > 1.9 | |

| Ibuprofen | 12 | 80 | 0.15 | |

| Indomethacin | 0.0090 | 0.31 | 0.029 | |

| Meloxicam | 37 | 6.1 | 6.1 | |

| NS-398 | 125 | 5.6 | 22 | |

| Piroxicam | 47 | 25 | 1.9 | |

| Rofecoxib | > 100 | 25 | > 4.0 | |

| SC-560 | 0.0048 | 1.4 | 0.0034 |

Experimental Protocols

Measurement of Cyclooxygenase Activity

This protocol is adapted from a fluorometric assay kit.

1. Sample Preparation:

- Cell Lysate:

- Wash approximately 2-6 x 10⁶ cells with 10 ml of 1X PBS.

- Resuspend the cells in 1 ml of 1X PBS and centrifuge at 500 x g for 3 minutes.

- Discard the supernatant and resuspend the cell pellet in 0.2-0.5 ml of lysis buffer containing a protease inhibitor cocktail.

- Vortex and incubate on ice for 5 minutes.

- Centrifuge the lysate at 12,000 x g at 4°C for 3 minutes and collect the supernatant.

- Tissue Homogenate:

- Wash 50-100 mg of tissue three times with 1X PBS.

- Add 0.2-0.5 ml of lysis buffer with a protease inhibitor cocktail and homogenize on ice.

- Centrifuge the homogenate at 12,000 x g at 4°C for 3 minutes and collect the supernatant.

2. Assay Procedure:

- Prepare two parallel wells for each sample in a 96-well plate.

- To one well, add 2 µl of DMSO (for total COX activity). To the other well, add 2 µl of a COX-1 or COX-2 specific inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to measure the activity of the other isoform.

- Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

- Add the sample (2-20 µl) to the reaction mix.

- Add 88 µl of the final reaction mix to each well.

- Incubate the plate and measure the fluorescence at Ex/Em = 535/587 nm at two time points (T₁ and T₂).

3. Data Analysis:

- Subtract the 0 standard reading from all standard readings to generate a standard curve.

- Calculate the change in fluorescence (ΔRFU) for each sample and inhibitor.

- Use the standard curve to determine the amount of product generated.

- Calculate the COX activity, typically expressed as units per mg of protein. One unit is the amount of enzyme that generates 1.0 µmol of product per minute.

Site-Directed Mutagenesis of PGHS

This is a general protocol for site-directed mutagenesis using PCR.

1. Primer Design:

- Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.

- The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

- The primers should terminate in one or more G or C bases.

2. PCR Amplification:

- Set up a PCR reaction containing the template plasmid DNA (5-50 ng), forward and reverse primers (125 ng each), dNTPs, high-fidelity DNA polymerase (e.g., Phusion or KOD), and the appropriate buffer.

- Perform PCR with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension. A final extension step is also included.

3. DpnI Digestion:

- Add DpnI restriction enzyme directly to the PCR product. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

- Incubate at 37°C for at least 15 minutes.

4. Transformation:

- Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated PCR product.

- Plate the transformed cells on a selective agar plate containing the appropriate antibiotic.

- Incubate overnight at 37°C.

5. Verification:

- Pick individual colonies and grow overnight cultures.

- Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

X-ray Crystallography of PGHS

This is a generalized workflow for determining the crystal structure of a membrane protein like PGHS.

1. Protein Expression and Purification:

- Overexpress the target PGHS isoform in a suitable expression system (e.g., insect cells using a baculovirus vector).

- Isolate the cell membranes containing the expressed protein.

- Solubilize the membrane protein using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to extract it from the lipid bilayer.

- Purify the solubilized protein to homogeneity using a combination of chromatography techniques, such as affinity chromatography and size-exclusion chromatography.

2. Crystallization:

- Screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and additives) using high-throughput robotic screening methods.